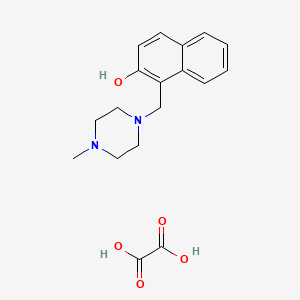
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C20H16Cl2N2O4. It is known for its unique structure, which includes two methoxyanilino groups attached to a dichlorocyclohexa-diene-dione core. This compound is often used in various scientific research applications due to its interesting chemical properties .
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of chloranil (2,5-dichloro-1,4-benzoquinone) with p-anisidine (4-methoxyaniline) under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione is used in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets. It can act as an electron acceptor or donor, facilitating redox reactions. The compound’s methoxyanilino groups can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,5-Dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds such as:
2,5-Dichloro-3,6-bis(4-methoxyanilino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with different positions of the methoxy groups.
2,5-Dichloro-3,6-bis(2,6-dimethylmorpholin-4-yl)-1,4-benzoquinone: Different substituents on the benzoquinone core.
2,5-Dihydroxy-1,4-benzoquinone: Lacks the methoxyanilino groups but has similar redox properties .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
13437-25-7 |
|---|---|
Molekularformel |
C20H16Cl2N2O4 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2,5-dichloro-3,6-bis(2-methoxyanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-27-13-9-5-3-7-11(13)23-17-15(21)20(26)18(16(22)19(17)25)24-12-8-4-6-10-14(12)28-2/h3-10,23-24H,1-2H3 |
InChI-Schlüssel |
FMMAUQCYFYYBOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



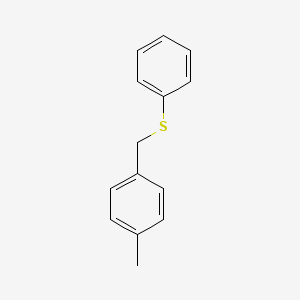
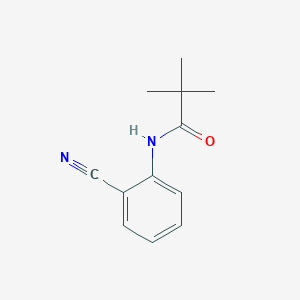



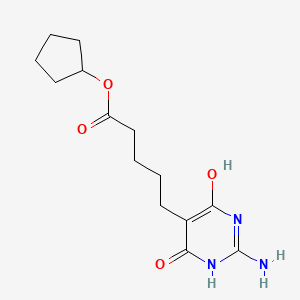
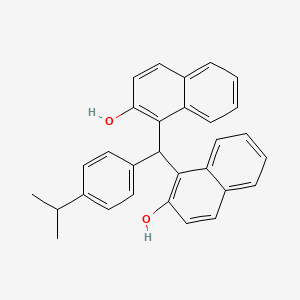

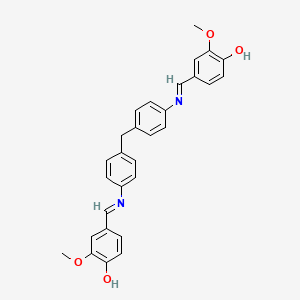

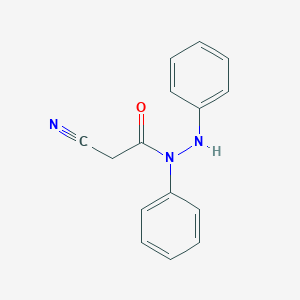
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
